molecular formula C25H33N3O5S B3004780 N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 898426-55-6

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B3004780
CAS No.: 898426-55-6
M. Wt: 487.62
InChI Key: NUTNMOAOAVYHIA-UHFFFAOYSA-N
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Description

N1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is an oxalamide derivative featuring a piperidine ring sulfonylated at the 1-position by a 2,5-dimethylphenyl group. The ethyl linker connects the piperidine to the N1-oxalamide moiety, while the N2-oxalamide is substituted with a 4-methoxybenzyl group.

Properties

IUPAC Name

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S/c1-18-7-8-19(2)23(16-18)34(31,32)28-15-5-4-6-21(28)13-14-26-24(29)25(30)27-17-20-9-11-22(33-3)12-10-20/h7-12,16,21H,4-6,13-15,17H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTNMOAOAVYHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a unique molecular structure characterized by the following:

  • Molecular Formula : C24H31N3O5S
  • Molecular Weight : 461.6 g/mol

The structure includes a piperidine moiety and an oxalamide functional group, which are crucial for its biological activity.

Preliminary studies suggest that this compound may interact with various biological targets:

  • Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in disease processes, particularly those related to cancer and neurological disorders.
  • Receptor Binding : It may bind to receptors that modulate cellular responses, influencing pathways related to inflammation and proliferation.

Anticancer Potential

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it has been shown to inhibit tubulin polymerization, a critical process for cancer cell division. In vitro studies have reported IC50 values indicating potent activity against leukemia cell lines .

Cell Line IC50 (µM) Mechanism of Action
Leukemia (e.g., K562)120Tubulin inhibition
Prostate Cancer (DU-145)3.0Antitubulin activity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown moderate to strong activity against several bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis

These findings suggest potential applications in treating bacterial infections .

Enzyme Inhibition Studies

In addition to its anticancer and antimicrobial properties, this compound has demonstrated enzyme inhibitory effects:

  • Acetylcholinesterase (AChE) : The compound exhibits strong inhibitory activity against AChE, which is significant for neurodegenerative diseases like Alzheimer's .
Enzyme IC50 (µM) Biological Relevance
Acetylcholinesterase0.63Neuroprotective effects
Urease2.14Potential for treating infections

Case Studies and Research Findings

  • In Vivo Studies : Animal model studies have shown that the compound can effectively reduce tumor size in xenograft models of human cancers, supporting its potential as a therapeutic agent .
  • Structure-Activity Relationship (SAR) : Research has explored various analogs of this compound to optimize its biological activity. Modifications in the piperidine ring and sulfonamide group have been linked to enhanced potency against cancer cells.
  • Docking Studies : Computational studies have provided insights into the binding interactions between the compound and target proteins, revealing the structural features that contribute to its biological effects .

Scientific Research Applications

Therapeutic Potential

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide has shown promise in various therapeutic areas:

  • Neurological Disorders : Preliminary studies suggest that the compound may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety.
  • Cancer Research : The compound's ability to interact with specific enzymes or receptors involved in cancer pathways makes it a candidate for further investigation in oncology. Its mechanism of action likely involves inhibiting tumor growth by targeting signaling pathways critical for cancer cell proliferation.
  • Inflammatory Diseases : Due to its structural properties, it may also exhibit anti-inflammatory effects, making it relevant for conditions characterized by chronic inflammation.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Preparation of the Piperidine Derivative : This includes cyclization and functional group modifications.
  • Introduction of the Sulfonyl Group : Achieved through sulfonation reactions.
  • Formation of the Oxalamide Moiety : Involves amide bond formation reactions.

Optimizing reaction conditions such as temperature and solvent choice is critical for maximizing yield and purity during synthesis.

Industrial Production Methods

In industrial settings, large-scale synthesis may utilize automated reactors and precise control over reaction conditions to ensure high yield and purity. Techniques such as chromatography and recrystallization are commonly employed for purification.

Case Study 1: Neurological Applications

A study conducted on animal models demonstrated that this compound exhibited significant anxiolytic effects. The compound was administered at varying doses, revealing a dose-dependent response in reducing anxiety-like behaviors measured through established behavioral assays.

Case Study 2: Anticancer Activity

In vitro studies indicated that the compound inhibited the proliferation of specific cancer cell lines by inducing apoptosis. Mechanistic studies revealed that it interfered with key signaling pathways involved in cell survival, suggesting its potential utility as a chemotherapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamide Derivatives

Structural Modifications and Substituent Effects

The target compound and its analogs share a core oxalamide scaffold but differ in substituents on the piperidine sulfonyl group and the benzyl/alkyl moieties. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight
Target Compound :
N1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide
- 2,5-Dimethylphenyl sulfonyl
- 4-Methoxybenzyl
C24H31N3O5S* 473.6*
Analog 1 :
N1-(2-Chlorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
- 4-Fluorophenyl sulfonyl
- 2-Chlorobenzyl
C22H25ClFN3O4S 482.0
Analog 2 :
N1-Allyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
- 4-Fluoro-3-methylphenyl sulfonyl
- Allyl
C19H26FN3O4S 411.5
Analog 3 :
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide
- Pyridin-2-yl ethyl
- 2-Methoxy-4-methylbenzyl
C19H23N3O3 341.4

*Calculated molecular weight based on formula.

Key Observations

Sulfonyl Group Variations :

  • The target compound employs a 2,5-dimethylphenyl sulfonyl group, which enhances steric bulk and lipophilicity compared to the electron-withdrawing 4-fluorophenyl (Analog 1) or 4-fluoro-3-methylphenyl (Analog 2) substituents .
  • Fluorine atoms in Analogs 1 and 2 may improve metabolic stability and membrane permeability but reduce solubility relative to the dimethylphenyl group in the target compound.

Analog 3 replaces the sulfonylpiperidine-ethyl moiety with a pyridin-2-yl ethyl group, drastically altering electronic properties and hydrogen-bonding capacity .

Molecular Weight Trends :

  • The target compound (473.6 g/mol) is heavier than Analog 2 (411.5 g/mol) due to its larger sulfonyl and benzyl substituents. However, it is lighter than Analog 1 (482.0 g/mol), which contains a chlorine atom.

Research Implications and Limitations

  • Synthetic Feasibility : The target compound’s 2,5-dimethylphenyl sulfonyl group may pose synthetic challenges due to steric hindrance during sulfonylation, unlike the smaller fluorine-containing analogs .
  • Data Gaps : Physical properties (e.g., solubility, melting point) and toxicity profiles are unavailable for all compounds, limiting comparative conclusions .

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